In Vitro AT1 Receptor Binding Affinity: Fonsartan vs. EXP 3174
Fonsartan (HR720) exhibits high binding affinity for the AT1 receptor with an IC50 of 0.49 × 10⁻⁹ M (0.49 nM) for inhibiting angiotensin II-induced cell volume increase in rat vascular smooth muscle cells, compared to an IC50 of 0.79 × 10⁻⁹ M (0.79 nM) for the selective AT1 antagonist EXP 3174 under identical experimental conditions [1].
| Evidence Dimension | AT1 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.49 × 10⁻⁹ M (0.49 nM) |
| Comparator Or Baseline | EXP 3174 IC50 = 0.79 × 10⁻⁹ M (0.79 nM) |
| Quantified Difference | 1.6-fold higher potency (lower IC50) for Fonsartan |
| Conditions | Inhibition of maximum cell volume increase induced by 10⁻⁹ M Sar¹-Ang II in rat aortic vascular smooth muscle cells |
Why This Matters
Higher in vitro binding potency may translate to lower effective concentrations in cellular assays and potentially reduced off-target effects at equivalent functional doses, directly impacting experimental design and cost-efficiency in high-throughput screening.
- [1] Dunn FW, et al. HR 720, a novel angiotensin receptor antagonist inhibits the angiotensin II-induced trophic effects, fibronectin release and fibronectin-EIIIA+ expression in rat aortic vascular smooth muscle cells in vitro. J Pharmacol Exp Ther. 1997 Jan;280(1):447-53. View Source
